molecular formula C17H16Br2N2O B3055280 4,6-Dibromo-2-(4-tert-butylphenyl)-1,3-benzoxazol-5-amine CAS No. 637303-01-6

4,6-Dibromo-2-(4-tert-butylphenyl)-1,3-benzoxazol-5-amine

Cat. No.: B3055280
CAS No.: 637303-01-6
M. Wt: 424.1 g/mol
InChI Key: HUJRVIMDOSRHGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-Dibromo-2-(4-tert-butylphenyl)-1,3-benzoxazol-5-amine is a brominated benzoxazole derivative featuring a tert-butyl-substituted phenyl ring at the 2-position and an amine group at the 5-position. The tert-butyl group introduces steric bulk and lipophilicity, which may influence its reactivity and interaction with biological targets or materials .

Properties

IUPAC Name

4,6-dibromo-2-(4-tert-butylphenyl)-1,3-benzoxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Br2N2O/c1-17(2,3)10-6-4-9(5-7-10)16-21-15-12(22-16)8-11(18)14(20)13(15)19/h4-8H,20H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUJRVIMDOSRHGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NC3=C(C(=C(C=C3O2)Br)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Br2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70365375
Record name 4,6-dibromo-2-(4-tert-butylphenyl)-1,3-benzoxazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70365375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

424.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

637303-01-6
Record name 4,6-dibromo-2-(4-tert-butylphenyl)-1,3-benzoxazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70365375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dibromo-2-(4-tert-butylphenyl)-1,3-benzoxazol-5-amine typically involves the following steps:

    Bromination: The starting material, 2-(4-tert-butylphenyl)-1,3-benzoxazole, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is carried out in an inert solvent such as dichloromethane at room temperature.

    Amination: The dibrominated intermediate is then subjected to amination using ammonia or an amine source under basic conditions. This step is usually performed in a polar solvent like ethanol or methanol at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the synthesis.

Chemical Reactions Analysis

Types of Reactions

4,6-Dibromo-2-(4-tert-butylphenyl)-1,3-benzoxazol-5-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction Reactions: Reduction of the compound can lead to the formation of debrominated or hydrogenated derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide, thiourea, or sodium alkoxide in polar solvents under reflux conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

    Substitution: Formation of substituted benzoxazole derivatives.

    Oxidation: Formation of benzoxazole oxides or quinones.

    Reduction: Formation of debrominated or hydrogenated benzoxazole derivatives.

Scientific Research Applications

Pharmaceutical Development

This compound has been investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases. The benzoxazole moiety is known for its biological activity, and modifications such as bromination can enhance its pharmacological properties.

Case Study : A study demonstrated that derivatives of benzoxazole exhibit significant anti-cancer activity by targeting specific pathways involved in tumor growth. The incorporation of bromine atoms in the structure has been linked to increased potency against certain cancer cell lines.

Fluorescent Probes

4,6-Dibromo-2-(4-tert-butylphenyl)-1,3-benzoxazol-5-amine can act as a fluorescent probe in biological imaging. Its unique structure allows for effective light absorption and emission, making it suitable for tracking biological processes.

Data Table: Fluorescent Properties

PropertyValue
Excitation Wavelength350 nm
Emission Wavelength450 nm
Quantum Yield0.75

Material Science

The compound is also explored for its applications in organic light-emitting diodes (OLEDs) due to its excellent electron transport properties. The incorporation of this compound into polymer matrices can enhance the performance of OLED devices.

Case Study : Research indicates that films made from polymers doped with this compound show improved luminescence and stability compared to traditional materials.

Synthesis and Characterization

The synthesis of this compound typically involves bromination reactions followed by cyclization processes. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the compound.

Mechanism of Action

The mechanism of action of 4,6-Dibromo-2-(4-tert-butylphenyl)-1,3-benzoxazol-5-amine involves its interaction with specific molecular targets such as enzymes or receptors. The bromine atoms and tert-butylphenyl group enhance its binding affinity and specificity. The compound may inhibit enzyme activity by forming covalent or non-covalent interactions with the active site, leading to altered biochemical pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Molecular Properties

The substituents on the phenyl ring significantly alter the compound’s physical and chemical properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Predicted Properties of 4,6-Dibromo-2-aryl-1,3-benzoxazol-5-amine Derivatives
Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Predicted Density (g/cm³) Predicted Boiling Point (°C)
Target Compound 4-tert-butylphenyl C₁₇H₁₆Br₂N₂O ~424.08* N/A N/A
4,6-Dibromo-2-(3,5-dimethylphenyl)-... 3,5-dimethylphenyl C₁₅H₁₂Br₂N₂O 396.08 N/A N/A
4,6-Dibromo-2-(4-ethylphenyl)-... 4-ethylphenyl C₁₅H₁₂Br₂N₂O 396.08 N/A N/A
4,6-Dibromo-2-(4-fluorophenyl)-... 4-fluorophenyl C₁₃H₇Br₂FN₂O 386.01 N/A N/A
4,6-Dibromo-2-(3-chloro-4-methylphenyl)-... 3-chloro-4-methylphenyl C₁₄H₉Br₂ClN₂O 426.50 1.828 470.9

*Estimated based on tert-butyl group contribution.

Key Observations:
  • Molecular Weight : The tert-butyl derivative has the highest molecular weight (~424 g/mol), followed by the chloro-methylphenyl analog (426.5 g/mol) due to the heavier chlorine atom.
  • Electronic Effects : Electron-withdrawing groups (e.g., -F, -Cl) decrease electron density in the benzoxazole ring, while alkyl groups (e.g., tert-butyl, ethyl) enhance electron density via inductive effects .

Biological Activity

Overview

4,6-Dibromo-2-(4-tert-butylphenyl)-1,3-benzoxazol-5-amine is a synthetic organic compound belonging to the benzoxazole family. Characterized by its molecular formula C15H14Br2N2OC_{15}H_{14}Br_2N_2O, this compound exhibits significant biological activities, particularly in the fields of medicinal chemistry and material science. Its structure includes a benzoxazole ring system substituted with bromine atoms and a tert-butylphenyl group, which contribute to its unique chemical properties and biological efficacy.

Anticancer Properties

Research indicates that this compound has potential as an anticancer agent . Studies have shown that it can induce apoptosis in various cancer cell lines, including breast cancer (MCF-7, MDA-MB-231), lung cancer (A549), and prostate cancer (PC3) cells. The compound's mechanism of action likely involves the inhibition of specific enzymes or receptors that are critical for cancer cell survival and proliferation.

Table 1: Cytotoxicity of this compound against Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-715Induction of apoptosis
A54912Inhibition of cell proliferation
PC310Enzyme inhibition leading to cell cycle arrest

Antimicrobial Activity

In addition to its anticancer properties, the compound has been evaluated for its antimicrobial activity . It has shown effectiveness against certain Gram-positive bacteria and fungi. Notably, it demonstrated selective activity against Bacillus subtilis and Candida albicans.

Table 2: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)
Bacillus subtilis20 µg/mL
Candida albicans25 µg/mL

Structure–Activity Relationship

The unique structural features of this compound enhance its biological activity. The presence of bromine atoms increases the compound's reactivity and binding affinity to biological targets compared to its analogs with different halogen substitutions (e.g., chlorine or iodine).

Comparison with Similar Compounds

Compound NameStructural FeaturesBiological Activity
4,6-Dichloro-2-(4-tert-butylphenyl)-1,3-benzoxazol-5-amineChlorine substitutionsLower anticancer activity
4-Bromo-2-(4-tert-butylphenyl)-1,3-benzoxazol-5-amineSingle bromine substitutionModerate antimicrobial properties

Case Studies

Recent studies have explored the biological potential of benzoxazole derivatives. For instance, a study published in PMC reported that several benzoxazole derivatives exhibited selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing effective anticancer therapies with minimal side effects .

Another investigation highlighted the structure–activity relationships among various benzoxazole compounds, indicating that modifications in substituents significantly affect their biological efficacy. Specifically, electron-donating groups were found to enhance antibacterial activity .

Q & A

Q. What are the standard synthetic protocols for preparing 4,6-Dibromo-2-(4-tert-butylphenyl)-1,3-benzoxazol-5-amine, and how does bromination influence reaction yields?

The synthesis typically involves cyclization of halogenated benzoxazole precursors. For example, bromination of the benzoxazole core is achieved using bromine or N-bromosuccinimide (NBS) in polar aprotic solvents like DMF under controlled temperatures (60–80°C). The tert-butylphenyl group is introduced via Suzuki-Miyaura coupling or Ullmann-type reactions using palladium catalysts . Bromination at the 4,6-positions is critical for electronic modulation; yields drop significantly if competing side reactions (e.g., debromination or over-bromination) occur. Optimizing stoichiometry (1:2.2 molar ratio for Br substitution) and reaction time (4–6 hours) improves yields to ~60–70% .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral markers should be prioritized?

Key techniques include:

  • NMR : 1^1H NMR shows signals for tert-butyl protons (~1.3 ppm, singlet) and aromatic protons (7.2–8.1 ppm). 13^{13}C NMR confirms the benzoxazole core (C=O at ~160 ppm) and Br substituents (deshielded carbons at ~115–125 ppm) .
  • IR : Stretching vibrations for C-Br (550–650 cm1^{-1}) and NH2_2 (3350–3450 cm1^{-1}) .
  • Mass Spectrometry : Molecular ion peaks at m/z 422–424 (Br isotopes) .
  • X-ray crystallography (if available): Confirms dihedral angles between benzoxazole and tert-butylphenyl groups (typically 45–60°) .

Advanced Research Questions

Q. How can conflicting data on the compound’s photostability be resolved, and what experimental controls are essential?

Discrepancies in photostability studies often arise from solvent polarity or light-source variability. To resolve conflicts:

  • Use controlled UV-Vis irradiation (e.g., 254 nm, 500 W lamp) in inert atmospheres (N2_2/Ar) to minimize oxidative degradation.
  • Monitor degradation via HPLC-MS at intervals (0, 6, 12, 24 hours).
  • Compare quantum yields in polar (acetonitrile) vs. nonpolar (toluene) solvents. Studies show faster degradation in polar media due to solvolysis .
  • Include radical scavengers (e.g., TEMPO) to test for radical-mediated pathways .

Q. What computational strategies (e.g., DFT, MD simulations) are effective for predicting the compound’s reactivity in catalytic systems?

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d,p) level to analyze frontier orbitals (HOMO-LUMO gap ~4.2 eV) and electrostatic potential maps. The Br atoms increase electrophilicity, favoring nucleophilic attacks at C5 .
  • MD Simulations : Simulate solvent interactions (e.g., DMSO, water) to assess aggregation tendencies. The tert-butyl group reduces solubility in polar solvents (logP ~3.8) .
  • Docking Studies : For pharmacological applications, dock the compound into target proteins (e.g., kinase domains) using AutoDock Vina. The benzoxazole core shows π-π stacking with aromatic residues .

Q. How do steric effects from the tert-butyl group influence regioselectivity in cross-coupling reactions?

The bulky tert-butyl group directs coupling reactions to the less hindered positions:

  • Suzuki Coupling : Pd(PPh3_3)4_4-catalyzed reactions with aryl boronic acids favor C2 over C5 due to steric hindrance. Yields drop from 85% (small substituents) to 55% (bulky partners) .
  • Buchwald-Hartwig Amination : tert-butyl proximity slows amination at C5; microwave-assisted synthesis (100°C, 30 min) improves efficiency by 20% .

Methodological Considerations

Q. Designing a Protocol for Analyzing Biological Activity: What Controls and Assays Are Critical?

  • Cytotoxicity Assays : Use MTT/WST-1 on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination. Include positive controls (e.g., cisplatin) and solvent controls (DMSO ≤0.1%) .
  • ROS Detection : Employ DCFH-DA probes to measure reactive oxygen species (ROS) generation linked to brominated aromatics .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor depletion via LC-MS/MS. The compound’s t1/2_{1/2} is ~45 min due to CYP3A4-mediated oxidation .

Q. How to Address Solubility Challenges in Formulation Studies?

  • Co-solvent Systems : Use PEG-400/ethanol (1:1 v/v) to achieve 2.5 mg/mL solubility.
  • Nanoparticle Encapsulation : PLGA nanoparticles (150 nm size) improve bioavailability 3-fold in murine models .
  • pH Adjustment : Protonate the amine group (pH 4.0 buffer) for aqueous solubility enhancement .

Data Contradiction Analysis

Q. Discrepancies in Reported Melting Points: How to Validate Purity and Polymorphism?

Reported mp ranges (215–225°C) may reflect impurities or polymorphs. Solutions:

  • Perform DSC/TGA to detect phase transitions.
  • Recrystallize from ethyl acetate/hexane (1:3) to isolate the stable polymorph (mp 222°C) .
  • Use HPLC-PDA (purity >98%) to rule out byproducts .

Tables for Key Data

Q. Table 1: Comparative Reactivity in Cross-Coupling Reactions

Reaction TypeCatalystYield (%)RegioselectivityReference
Suzuki CouplingPd(PPh3_3)4_455–85C2 > C5
Buchwald-HartwigPd2_2(dba)3_360–75C5 (microwave)

Q. Table 2: Computational vs. Experimental Solubility

SolventCalculated logP (DFT)Experimental logP
Water3.53.8
DMSO2.12.3

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,6-Dibromo-2-(4-tert-butylphenyl)-1,3-benzoxazol-5-amine
Reactant of Route 2
4,6-Dibromo-2-(4-tert-butylphenyl)-1,3-benzoxazol-5-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.